N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a tetrahydrobenzothiophene core fused with a pyrimidine ring. The 4-methylbenzyl substituent at the N4-position distinguishes it from other analogs. Thienopyrimidines are pharmacologically significant, with applications in anticancer, antimicrobial, and enzyme inhibition (e.g., PARP14) therapies . The compound’s synthesis typically involves nucleophilic substitution of a chloropyrimidine intermediate with an appropriate amine, as seen in related derivatives .
Properties
Molecular Formula |
C18H19N3S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H19N3S/c1-12-6-8-13(9-7-12)10-19-17-16-14-4-2-3-5-15(14)22-18(16)21-11-20-17/h6-9,11H,2-5,10H2,1H3,(H,19,20,21) |
InChI Key |
DDQPAYQZIWCUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the N4-substituent and modifications to the tetrahydrobenzothiophene core:
- Conversely, electron-donating groups (e.g., -OCH3 in compound 8 ) may increase metabolic stability.
- Steric Effects : The 4-methylbenzyl group in the target compound introduces steric bulk, which may influence receptor binding compared to smaller substituents like p-tolyl .
Anticancer Activity
- Compound 5a : Exhibits antiproliferative activity against breast cancer cells (IC50 ~5 µM) .
- Compound 31 : Induces apoptosis in breast cancer models via caspase-3 activation .
- Analog from : A thiadiazolylmethyl derivative inhibits lung cancer (HOP-92) growth at 10 µM .
Antimicrobial Activity
- Hydrazinyl Derivative (7) : Shows broad-spectrum activity against E. coli and S. aureus (MIC ~25 µg/mL) .
- Sulfonamide Derivative (5e) : Enhanced activity due to hydrogen-bonding capability of the sulfonamide group .
Physicochemical Properties
Biological Activity
N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, positions it as a significant molecule in medicinal chemistry and pharmaceutical research. This article aims to explore the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic uses.
Chemical Structure and Properties
The IUPAC name for this compound is 3-benzyl-1-(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine-2,4-dione. Its molecular formula is C25H24N2O2S with a molecular weight of approximately 420.53 g/mol. The compound features a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit a range of biological activities including:
- Anticancer Activity: Compounds in the benzothieno-pyrimidine class have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Effects: Studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects in animal models.
Anticancer Activity
A study focusing on similar benzothieno-pyrimidine derivatives found that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be less than 10 µM in vitro.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics.
Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, related compounds exhibited significant reductions in paw edema. This suggests that N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
